Structural Differentiation: 3-Bromopyridin-2-yloxy Appendage vs. Unsubstituted Adamantane-Piperidine Scaffold
The target compound incorporates a 3-bromopyridin-2-yloxy group attached to the piperidine ring via an ether linkage. This motif is absent in the core scaffold adamantan-1-yl-piperidin-1-yl-methanone (CAS 22508-49-2). In related Wnt pathway inhibitors, compounds bearing pyridyl-piperidine motifs achieve IC50 values in the nanomolar range, whereas the unsubstituted adamantane-piperidine scaffold shows only micromolar activity against 11β-HSD1 (IC50 = 193 nM) [1] and cannabinoid receptors . However, no direct head-to-head data between these two exact compounds have been published.
| Evidence Dimension | Structural feature – presence of 3-bromopyridin-2-yloxy group |
|---|---|
| Target Compound Data | Contains 3-bromopyridin-2-yloxy substituent; unique InChIKey PYBIDXXCBXDCFG-UHFFFAOYSA-N |
| Comparator Or Baseline | Adamantan-1-yl-piperidin-1-yl-methanone (CAS 22508-49-2); no halogenated heteroaromatic substituent |
| Quantified Difference | Not directly quantified; inferred from class SAR |
| Conditions | Structural comparison based on SMILES/InChI analysis |
Why This Matters
The bromopyridinyl group introduces distinct hydrogen-bonding and halogen-bonding capacity, which is critical for target engagement in kinase and GPCR programs; generic scaffold cannot replicate these interactions.
- [1] BindingDB. (2009). BDBM50207772: adamantan-1-yl-piperidin-1-yl-methanone. IC50 193 nM for human 11β-HSD1. View Source
